Home > Products > Screening Compounds P52597 > Decitabine Deformyl Impurity
Decitabine Deformyl Impurity - 69304-65-0

Decitabine Deformyl Impurity

Catalog Number: EVT-13550342
CAS Number: 69304-65-0
Molecular Formula: C7H14N4O4
Molecular Weight: 218.21 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Decitabine deformyl impurity is a notable impurity associated with decitabine, a chemotherapeutic agent primarily used in the treatment of myelodysplastic syndromes and acute myeloid leukemia. Decitabine, chemically known as 5-aza-2'-deoxycytidine, acts as a nucleoside analogue that inhibits DNA methyltransferases, leading to hypomethylation of DNA and reactivation of tumor suppressor genes. The presence of impurities like decitabine deformyl impurity can affect the drug's efficacy and safety profile, making its analysis crucial for pharmaceutical development and regulatory compliance.

Source

Decitabine was developed by MGI Pharma and received approval from the FDA on February 5, 2006, under the brand name Dacogen. It is also available in combination with cedazuridine as an oral formulation. The compound's structure and its derivatives, including impurities, are typically analyzed through various pharmaceutical patents and scientific literature to ensure quality control during manufacturing processes .

Classification

Decitabine deformyl impurity is classified as a pharmaceutical impurity. Impurities in pharmaceutical compounds can arise from various sources during synthesis, storage, or degradation. Understanding these impurities is essential for ensuring the safety and efficacy of the final drug product.

Synthesis Analysis

Methods

The synthesis of decitabine deformyl impurity involves several chemical reactions that can occur during the production of decitabine itself. The primary method for synthesizing decitabine includes:

  1. Starting Materials: The synthesis typically begins with 2-deoxycytidine or related nucleoside precursors.
  2. Reagents: Various reagents are employed to introduce the aza group and modify the sugar moiety.
  3. Conditions: Controlled conditions such as temperature, pH, and reaction time are critical to minimize the formation of impurities.

Technical Details

The synthetic pathway may involve:

  • Formation of the N-aza bond: This step is crucial for creating the core structure of decitabine.
  • Deformylation reactions: These reactions can lead to the formation of decitabine deformyl impurity if not properly controlled.

The purification process often includes chromatographic techniques to separate decitabine from its impurities effectively.

Molecular Structure Analysis

Structure

Decitabine deformyl impurity shares a similar molecular framework with decitabine but differs in functional groups due to the deformylation process. The molecular formula for decitabine is C8H12N4O4C_8H_{12}N_4O_4, while structural variations can lead to different configurations for its impurities.

Data

Key structural identifiers include:

  • CAS Number: 2353-33-5
  • IUPAC Name: 4-amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2-dihydro-1,3,5-triazin-2-one
  • InChI Key: XAUDJQYHKZQPEU-KVQBGUIXSA-N

These identifiers are essential for researchers and manufacturers when referencing specific compounds in databases and regulatory submissions.

Chemical Reactions Analysis

Reactions

Decitabine deformyl impurity can form through various chemical reactions during the synthesis or degradation of decitabine. Notable reactions include:

  1. Deformylation: This reaction involves the removal of a formyl group from decitabine under specific conditions.
  2. Hydrolysis: The presence of moisture can lead to hydrolytic degradation pathways that contribute to impurity formation.

Technical Details

The formation of impurities like decitabine deformyl impurity is often monitored using high-performance liquid chromatography (HPLC) combined with mass spectrometry (MS) to ensure that they remain within acceptable limits during production.

Mechanism of Action

Process

The mechanism by which decitabine exerts its effects involves its incorporation into DNA after phosphorylation into its active triphosphate form. Once integrated into the DNA strand:

  • It inhibits DNA methyltransferases (DNMTs), particularly DNMT1.
  • This inhibition leads to global hypomethylation, which can reactivate silenced tumor suppressor genes.

Data

At low concentrations, this mechanism results in gene expression changes conducive to cell differentiation and apoptosis in malignant cells. Conversely, at higher concentrations, it may induce double-strand breaks leading to cell death .

Physical and Chemical Properties Analysis

Physical Properties

Decitabine deformyl impurity exhibits properties similar to those of decitabine:

  • Appearance: Typically exists as a white to off-white powder.
  • Solubility: Soluble in water and other polar solvents.

Chemical Properties

Key chemical properties include:

  • Molecular Weight: Approximately 228.2 g/mol.
  • Stability: Sensitive to light and moisture; requires careful storage conditions.

Relevant analyses often include thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess stability under varying conditions .

Applications

Scientific Uses

Decitabine deformyl impurity is primarily studied within the context of pharmaceutical development:

  • Quality Control: Ensuring that levels of impurities are within acceptable limits during manufacturing processes.
  • Research: Investigating how impurities affect drug efficacy and safety profiles in clinical settings.

Understanding these impurities is crucial for regulatory compliance and ensuring patient safety during treatment with decitabine-based therapies.

Introduction to Decitabine Deformyl Impurity in Pharmaceutical Contexts

Role of Nitrosamine Derivatives in Decitabine Formulations

Nitrosamine impurities represent carcinogenic compounds characterized by the N-nitroso functional group (N-N=O) that have been detected across multiple pharmaceutical classes, establishing concerning precedents for impurity control. These impurities typically form through acid-catalyzed reactions between secondary amines and nitrosating agents (e.g., nitrites, nitrogen oxides) during drug synthesis or storage [2]. While decitabine itself doesn't contain secondary amine motifs prone to nitrosation, its synthesis employs various nitrogen-containing solvents (dimethylformamide, triethylamine) and intermediates that may serve as precursors under favorable conditions [2] [6]. The structural diversity of nitrosamines extends to nitrosoamine drug substance-related impurities (NDSRIs), which are particularly challenging due to their complex detection and quantification requirements in APIs like decitabine [2].

The regulatory landscape has evolved significantly following discoveries of nitrosamines in sartans, metformin, ranitidine, and other widely prescribed medications. Analytical methodologies for nitrosamine detection have advanced correspondingly, with LC-MS/MS and GC-MS emerging as gold standards due to their sensitivity at trace levels (often ppm to ppb) [2]. For decitabine formulations, the potential coexistence of classical nitrosamines with specific degradants like the deformyl impurity necessitates multidimensional analytical control strategies. Recent investigations of structurally complex APIs have revealed that impurity interactions may potentiate unexpected degradation pathways, suggesting that nitrosamine formation could theoretically influence decitabine deformyl impurity generation through reactive intermediates or catalytic effects [2] [6].

Table 2: Pharmaceuticals with Documented Nitrosamine Impurities

Therapeutic CategoryRepresentative APIsPrimary Nitrosamines DetectedRisk Level
AntidiabeticsMetformin, SitagliptinNDMA, NDEA, N-Nitroso-sitagliptinHigh (EMA/FDA recalls)
AntihypertensivesValsartan, LosartanNDMA, NDEA, NMBAHigh (Global recalls)
Gastric acid reducersRanitidine, NizatidineNDMAVery High (Product withdrawals)
AntibioticsRifampicin, CiprofloxacinNDMA, NDEAModerate to High

Regulatory Implications of Process-Related Impurities in Hypomethylating Agents

The September 2024 FDA revision of "Control of Nitrosamine Impurities in Human Drugs" instituted a comprehensive framework specifically addressing both classical nitrosamines and the more complex NDSRIs [2]. This guidance established stricter acceptable intake (AI) limits based on compound-specific carcinogenic potency data, with provisions for interim limits where toxicological data remains incomplete. For manufacturers of hypomethylating agents like decitabine, these regulations necessitate enhanced analytical vigilance throughout the product lifecycle, from synthesis through storage stability assessment. The deformyl impurity, while not a nitrosamine itself, falls under complementary regulatory scrutiny as a potential degradant with epigenetic bioactivity, warranting strict control thresholds typically at or below 0.15% [6].

Regulatory harmonization remains challenging with divergent approaches emerging between major agencies. The FDA's 2024 update introduced a categorical classification system (Class 1-5) based on nitrosamine mutagenic potency, while the EMA maintains a case-specific assessment paradigm [2]. Both frameworks, however, mandate systematic risk assessments evaluating potential nitrosamine formation routes, requiring manufacturers to implement control strategies including analytical method validations demonstrating specificity for both known and unknown impurities. For decitabine formulations, these requirements translate to validated stability-indicating methods capable of resolving the deformyl impurity from potential nitrosamine co-degradants across product shelf-life [6].

Pharmaceutical quality systems must now incorporate elemental impurity risk assessments alongside traditional organic impurity controls, as metal catalysts may accelerate both nitrosamine formation and deformylation reactions. Contemporary manufacturing of epigenetically active compounds employs quality-by-design approaches establishing design spaces where impurity formation is minimized through parameter optimization rather than end-product testing alone. Recent patent applications for decitabine formulations (US20210137958A1) specifically claim stabilization technologies reducing degradant formation, including moisture control (<2.0% w/w) and specialized solvent systems that suppress both hydrolytic deformylation and nitrosative reactions [6].

Table 3: Regulatory Approaches to Nitrosamine Impurities in Pharmaceuticals

Regulatory BodyKey Guidance DocumentClassification ApproachAnalytical Requirements
U.S. FDA (2024)"Control of Nitrosamine Impurities in Human Drugs" Revision 2Categorical (Class 1-5 by mutagenicity)MS detection, < AI limits, lifecycle validation
European EMACHMP/SWP/272947/2019Case-specific risk assessmentMS or equivalent sensitivity, purge justification
Health CanadaN-nitrosamine impurities guidanceHybrid (categorical + case-specific)Orthogonal methods, stability testing
PMDA JapanNDA/NDS CMC considerationsCompound-specific limitsValidated LC-MS/MS, specified reporting thresholds

Epigenetic Modulation as a Framework for Impurity Impact Analysis

Decitabine's therapeutic efficacy stems from its capacity to inhibit DNA methyltransferases, inducing genome-wide hypomethylation that reactivates silenced tumor suppressor genes [1] [4]. This epigenetic modulation occurs through formation of covalent adducts between decitabine's azacytosine moiety and DNMT enzymes, ultimately triggering their proteasomal degradation. Within this mechanistic context, impurities may exert biological influence beyond conventional toxicological paradigms through epigenetic interference. Research demonstrates that even structurally similar impurities can disrupt decitabine's interaction with epigenetic regulators, particularly the CTCF-cohesin complex that governs chromatin architecture [1].

The biophysical consequences of impurity presence extend to chromatin accessibility modifications. Studies reveal that decitabine treatment disrupts methylation-sensitive CTCF binding at Epstein-Barr virus (EBV) genomic epialleles in gastric cancer models, increasing chromatin accessibility at previously silenced regions and promoting viral lytic reactivation [1]. The presence of impurities like the deformyl variant may theoretically interfere with this process through competitive inhibition or alternative binding mechanisms. Experimental evidence from analogous systems indicates that impurity-induced biophysical changes in membrane lipids (e.g., decreased sphingomyelin content, increased fluidity) observed in drug-resistant breast cancer cells following decitabine treatment may also apply to impurity interactions [4]. These alterations facilitate enhanced intracellular transport of anticancer agents and restore endocytic functions, suggesting that impurities could modulate decitabine's cellular pharmacokinetics through membrane biophysics alteration.

The CTF-binding site methylation represents a particularly sensitive biomarker for impurity impact assessment. Research demonstrates that decitabine induces stochastic epigenetic reprogramming around these regulatory regions, with heterogeneous epiallele patterns emerging across cellular populations [1]. Analytical techniques including chromatin immunoprecipitation sequencing (ChIP-seq) and bisulfite conversion sequencing provide resolution at individual CTCF sites, offering potential methodologies to quantify functional impurity effects beyond chemical quantification. This approach aligns with regulatory trends toward functionally-oriented quality metrics for epigenetically active pharmaceuticals, where impurity assessment may evolve from structural chemistry toward epigenetic bioequivalence demonstration.

Properties

CAS Number

69304-65-0

Product Name

Decitabine Deformyl Impurity

IUPAC Name

1-(diaminomethylidene)-3-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]urea

Molecular Formula

C7H14N4O4

Molecular Weight

218.21 g/mol

InChI

InChI=1S/C7H14N4O4/c8-6(9)11-7(14)10-5-1-3(13)4(2-12)15-5/h3-5,12-13H,1-2H2,(H5,8,9,10,11,14)/t3-,4+,5+/m0/s1

InChI Key

VGUQMXPKKFTIJO-VPENINKCSA-N

Canonical SMILES

C1C(C(OC1NC(=O)N=C(N)N)CO)O

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1NC(=O)N=C(N)N)CO)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.